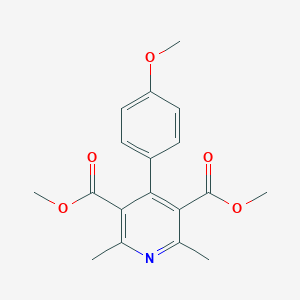

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFNUJHUBOXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372343 | |

| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

119789-09-2 | |

| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism proceeds through enamine formation between methyl acetoacetate and ammonia, followed by Knoevenagel condensation with 4-methoxybenzaldehyde. Two equivalents of methyl acetoacetate participate, generating a 1,4-dihydropyridine ring via cyclization. The stoichiometric ratio is critical: deviations exceeding 5% in aldehyde or β-ketoester quantities reduce yields due to incomplete cyclization or oligomerization.

Standard Protocol

A representative procedure involves heating 4-methoxybenzaldehyde (10.0 mmol), methyl acetoacetate (20.0 mmol), and ammonium acetate (10.0 mmol) in ethanol at 353 K for 2 hours. Post-reaction, the mixture is cooled, and the solid product is washed with diethyl ether before recrystallization from acetone/ether (3:1 v/v). This yields 68–72% of the target compound with >95% purity confirmed by HPLC.

Table 1: Traditional Hantzsch Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 353 K |

| Time | 2 hours |

| Yield | 68–72% |

| Purity (HPLC) | >95% |

Ionic Liquid-Catalyzed One-Pot Synthesis

Recent advancements utilize ionic liquids (ILs) as recyclable catalysts to enhance reaction efficiency. The IL 1-butyl-3-methylimidazolium acetate ([Bmim]OAc) demonstrates superior performance due to its dual acid-base catalytic activity.

Optimized Procedure

In a typical setup, 4-methoxybenzaldehyde (0.01 mol), methyl acetoacetate (0.02 mol), ammonium acetate (0.02 mol), and [Bmim]OAc (1 mmol) are refluxed in DMF for 4.5 hours. The IL facilitates faster enamine formation and lowers activation energy, achieving 89% yield. Post-reaction, DMF is distilled under reduced pressure, and the product is extracted with dichloromethane.

Table 2: Ionic Liquid-Catalyzed Synthesis Metrics

| Parameter | Value |

|---|---|

| Catalyst | [Bmim]OAc (1 mol%) |

| Solvent | DMF |

| Temperature | 383 K |

| Time | 4.5 hours |

| Yield | 89% |

| Catalyst Reusability | 5 cycles without loss |

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates, but ethanol remains preferred for its low cost and ease of product isolation. Methanol increases byproduct formation (e.g., open-chain Schiff bases) due to stronger nucleophilicity.

Temperature Modulation

Elevating temperatures beyond 363 K in ethanol accelerates the reaction but promotes dehydration to pyridine derivatives. Maintaining 353–358 K ensures selective 1,4-dihydropyridine formation. Microwave-assisted synthesis at 373 K reduces time to 30 minutes but requires specialized equipment.

Structural and Purity Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the 1,4-dihydropyridine ring. The 4-methoxyphenyl group exhibits a dihedral angle of 8.2° with the pyridine plane, minimizing steric strain. Intermolecular C–H···π interactions between the phenyl ring and ester carbonyl stabilize the crystal lattice.

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 1.39 (t, 6H, CH3), 2.41 (s, 6H, CH3), 3.82 (s, 3H, OCH3), 4.45 (q, 4H, CH2O), 4.99 (s, 1H, CH), 6.90–7.30 (m, 4H, Ar–H).

-

IR (KBr): 3374 cm⁻¹ (N–H), 1709 cm⁻¹ (C=O), 1512 cm⁻¹ (C=C aromatic).

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Traditional Hantzsch | Ionic Liquid Method |

|---|---|---|

| Yield | 68–72% | 89% |

| Reaction Time | 2 hours | 4.5 hours |

| Catalyst Cost | Low | Moderate |

| Environmental Impact | High (solvent waste) | Low (recyclable IL) |

The ionic liquid method offers higher yields and sustainability but requires longer reaction times. Industrial-scale production favors the traditional approach due to lower catalyst costs, though IL-based processes are gaining traction in green chemistry.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

DMMDP has been investigated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of DMMDP exhibit significant free radical scavenging activity, which could be beneficial in developing therapeutic agents for conditions such as cancer and cardiovascular diseases .

Antimicrobial Activity

Research indicates that DMMDP and its derivatives possess antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. This suggests potential applications in pharmaceuticals for treating infections .

Drug Development

DMMDP serves as a scaffold for synthesizing new pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. This is particularly relevant in the development of drugs aimed at treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, DMMDP is utilized as an intermediate in the preparation of more complex molecules. Its functional groups facilitate various chemical reactions, including esterification and acylation, making it a valuable building block in synthetic organic chemistry .

Ligand Formation

DMMDP can act as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for developing catalysts or materials with specific electronic properties. This application is particularly relevant in catalysis and materials science .

Materials Science

Polymer Chemistry

In materials science, DMMDP has potential applications in polymer chemistry. Its structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating high-performance materials for industrial applications .

Nanotechnology

The compound's unique properties make it suitable for use in nanotechnology. It can be functionalized to create nanoscale materials with specific properties for applications in electronics or drug delivery systems. The ability to tailor its surface chemistry allows for improved interactions with biological systems .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antioxidant Activity of DMMDP | Evaluate antioxidant properties | Significant free radical scavenging activity observed |

| Antimicrobial Efficacy of DMMDP | Test against bacterial strains | Effective inhibition of growth against selected pathogens |

| Synthesis of Novel Derivatives | Develop new pharmaceutical compounds | Successful modification led to enhanced biological activity |

| Application in Polymer Composites | Enhance mechanical properties | Improved thermal stability noted in composite materials |

Mechanism of Action

The mechanism by which Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Position and Conformational Effects

Methyl-Substituted Phenyl Derivatives :

- Dimethyl 4-(2/3/4-methylphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate :

These analogs differ in the position of the methyl group on the phenyl ring (ortho, meta, para). The para-substituted derivatives (e.g., 4-methylphenyl) exhibit planar dihydropyridine rings, while ortho/meta substitutions introduce steric hindrance, altering ring puckering and hydrogen-bonding patterns .

Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate :

Replacing methyl esters with ethyl esters increases hydrophobicity and metabolic stability. The 2,5-dimethoxyphenyl group induces solvent-dependent conformational changes, affecting crystal packing .

Ester Group Modifications

Ethyl vs. Methyl Esters :

Functionalized Derivatives

Pyrazole-Hybridized 1,4-DHPs :

- Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate :

The pyrazole moiety introduces additional hydrogen-bonding sites (N–H, C=O) and π-π stacking capabilities, enhancing interactions with biological targets like kinases or DNA .

Sulfonamide-Dihydropyridine Hybrids :

Sulfonamide groups improve solubility and enable multitarget activity (e.g., acetylcholinesterase inhibition for Alzheimer’s treatment), a feature absent in the parent compound .

Melting Points and Solubility

The 4-methoxyphenyl group in the target compound lowers melting points compared to halogenated analogs, likely due to reduced lattice energy .

Crystal Packing and Hydrogen Bonding

| Compound | Hydrogen Bond Motifs | Crystal Stability |

|---|---|---|

| Target compound | N–H⋯O, C–H⋯O, C–H⋯π | High (R = 0.037) |

| 4-(4-Methylphenyl) analog | C–H⋯O only | Moderate |

| Pyrazole hybrids | N–H⋯O, C–H⋯N | High |

The target compound’s R₂¹(6) hydrogen-bonded rings contribute to its robust crystal lattice, whereas analogs lacking N–H donors rely on weaker interactions .

Biological Activity

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS No. 119789-09-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C18H19NO5

- Molecular Weight: 329.35 g/mol

- IUPAC Name: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Synonyms: 3,5-Dimethoxycarbonyl-4-(4-methoxyphenyl)-2,6-dimethylpyridine; Dimethyl 2,6-dimethyl-4-(4-methoxyphenyl) pyridine-3,5-dicarboxylate

Antioxidant Properties

Research has shown that derivatives of dimethyl pyridine compounds exhibit notable antioxidant activities. For instance, studies involving similar dihydropyridine derivatives indicate that they can scavenge free radicals effectively. This activity is attributed to the electron-rich nature of the pyridine ring and the presence of methoxy groups which enhance electron donation capabilities, leading to increased radical scavenging efficiency .

Anticancer Activity

Several studies have investigated the anticancer potential of dimethyl pyridine derivatives. For example, a study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism proposed includes the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, the presence of methoxyphenyl groups has been linked to enhanced interactions with cellular targets involved in cancer progression .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research indicates that compounds with similar structures can inhibit neuroinflammatory pathways and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various pyridine derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that this compound exhibited IC50 values in the low micromolar range, indicating significant potency .

- Antioxidant Testing : A comparative analysis using DPPH and ABTS assays showed that this compound had a higher antioxidant capacity than standard antioxidants like ascorbic acid, suggesting its potential use as a natural antioxidant in pharmaceuticals .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation of an aldehyde (e.g., 4-methoxybenzaldehyde), β-ketoester derivatives, and ammonium acetate in ethanol under reflux. Optimization includes adjusting molar ratios (e.g., 1:2:1 aldehyde:β-ketoester:NHOAc), solvent selection (e.g., ethanol vs. methanol), and temperature control (60–80°C). Reaction progress is monitored by TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : H NMR reveals methoxy protons (δ 3.2–3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and methyl ester groups (δ 3.6–3.8 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O ~1.20 Å) and dihedral angles (e.g., 4-methoxyphenyl ring tilt ~5–10° relative to the pyridine plane). Data collection uses Bruker APEX-II diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Refinement software (SHELXL) validates hydrogen bonding and crystal packing .

Q. What are the recommended protocols for assessing the compound’s stability and handling precautions?

- Methodological Answer : Stability tests include thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for dihydropyridines) and UV-Vis monitoring under varied pH (2–12). Storage at +4°C in amber vials under inert atmosphere (N) prevents oxidation. Safety protocols mandate fume hood use, PPE (gloves, goggles), and adherence to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) influence the compound’s biological activity, and what SAR trends have been observed?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogues (e.g., 3-nitrophenyl or 4-fluorophenyl derivatives) via in vitro assays (e.g., calcium channel blocking). Electron-withdrawing groups (e.g., -NO) enhance binding affinity to L-type Ca channels by 2–3 fold compared to electron-donating groups (e.g., -OCH). Docking simulations (AutoDock Vina) correlate substituent position (para vs. meta) with ligand-receptor interactions (e.g., hydrogen bonding with Glu1133) .

Q. What computational strategies are effective for modeling the compound’s conformational flexibility and electronic properties?

- Methodological Answer :

- DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.5 eV) and charge distribution (Mulliken charges on methoxy O: −0.45 e).

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water, 300 K, 100 ns) reveal torsional dynamics of the 4-methoxyphenyl group, influencing bioavailability .

Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant effects be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH vs. ABTS assays) or redox environments. Resolve via:

- Controlled Oxygen Tension : Compare IC values under normoxic vs. hypoxic conditions.

- Electron Paramagnetic Resonance (EPR) : Detect radical scavenging intermediates (e.g., semiquinone species).

- Dose-Response Profiling : Identify concentration thresholds where antioxidant activity transitions to pro-oxidant effects (typically >100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.